5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid
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Overview
Description
5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid is a complex organic compound that belongs to the class of azobenzene derivatives Azobenzene compounds are known for their photoresponsive properties, making them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid typically involves the diazotization of a thiazole derivative followed by coupling with a diethylamino-substituted benzoic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate and the successful formation of the azo bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can aid in the solubility of reactants and intermediates, facilitating the overall process .
Chemical Reactions Analysis
Types of Reactions
5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can break the azo bond, yielding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium dithionite (Na2S2O4).
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid and thiazole derivatives.
Scientific Research Applications
5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid primarily involves the photoisomerization of the azo bond. Upon exposure to light, the compound undergoes a trans-to-cis isomerization, altering its molecular conformation and properties. This photoresponsive behavior can modulate interactions with molecular targets and pathways, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxyphenyl)diazenylbenzoic acid: Another azobenzene derivative with similar photoresponsive properties.
3-(4-Hydroxyphenyl)diazenylbenzoic acid: Differing in the position of the hydroxy group, affecting its reactivity and applications.
5-(4-Hydroxyphenyl)diazenylisophthalic acid: Featuring an isophthalic acid moiety, providing different structural and functional characteristics.
Uniqueness
5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid is unique due to its combination of a diethylamino group, thiazole ring, and azo linkage. This structure imparts distinct photoresponsive properties and potential for diverse applications in scientific research and industry .
Properties
CAS No. |
84728-85-8 |
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Molecular Formula |
C14H16N4O2S |
Molecular Weight |
304.37 g/mol |
IUPAC Name |
5-(diethylamino)-2-(1,3-thiazol-2-yldiazenyl)benzoic acid |
InChI |
InChI=1S/C14H16N4O2S/c1-3-18(4-2)10-5-6-12(11(9-10)13(19)20)16-17-14-15-7-8-21-14/h5-9H,3-4H2,1-2H3,(H,19,20) |
InChI Key |
ZMWUVDDFABDFKO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC=CS2)C(=O)O |
Origin of Product |
United States |
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